molecular formula C7H15Cl2N3 B1439251 [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride CAS No. 936939-96-7

[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride

Cat. No. B1439251
M. Wt: 212.12 g/mol
InChI Key: AUVXTOOOKPSVBA-UHFFFAOYSA-N
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Description

The compound “[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” would require further analysis.


Chemical Reactions Analysis

Pyrazole-based compounds can undergo various chemical reactions. For example, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can vary widely. For example, 3,5-dimethyl-1H-pyrazol-4-amine, a related compound, is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

  • Cytotoxic Agents in Cancer Research

    • Field: Biomedical Science
    • Application: A series of novel derivatives were designed and synthesized to discover potential cytotoxic agents .
    • Method: The derivatives were synthesized in various steps with acceptable reaction procedures and characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .
    • Results: The derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7). Some compounds demonstrated remarkable cytotoxic activity with IC50 values even better than the standard drug cisplatin .
  • Therapeutic Potential of Imidazole Containing Compounds

    • Field: Pharmaceutical Chemistry
    • Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • Method: Various synthetic routes have been developed for imidazole and its derived products .
    • Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • High Energy Density Materials (HEDM)

    • Field: Material Science
    • Application: A novel N-bridged structure of N- (3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, and its selected nitrogen-rich energetic salts are designed and synthesized .
    • Method: The compounds were synthesized and fully characterized .
    • Results: The results of this research are not provided in the source .
  • Suzuki Coupling and Copper-catalyzed Azidation

    • Field: Organic Chemistry
    • Application: The compound is used as a reagent for Suzuki Coupling and Copper-catalyzed azidation .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The results of this research are not provided in the source .
  • Antileishmanial and Antimalarial Evaluation

    • Field: Medicinal Chemistry
    • Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
    • Method: The compound was tested in vitro for its antipromastigote activity .
    • Results: The compound demonstrated desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
  • Preparation of Selective Quinazolinyl-phenol Inhibitors

    • Field: Pharmaceutical Chemistry
    • Application: The compound is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The results of this research are not provided in the source .
  • Design and Synthesis of Novel Cytotoxic Scaffolds

    • Field: Molecular Diversity
    • Application: A series of novel cytotoxic scaffolds were designed and synthesized in an effort to discover potential cytotoxic agents .
    • Method: The derivatives were synthesized in various steps with acceptable reaction procedures and characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .
    • Results: The derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7). Some compounds demonstrated remarkable cytotoxic activity with IC50 values even better than the standard drug cisplatin .
  • Antipromastigote Activity of Compound 13

    • Field: Medicinal Chemistry
    • Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 .
    • Method: The compound was tested in vitro for its antipromastigote activity .
    • Results: The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety And Hazards

The safety and hazards associated with pyrazole-based compounds can vary depending on their specific structure. For example, [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to GHS labelling .

Future Directions

Pyrazole-based compounds have been the subject of ongoing research due to their wide range of potential applications. For example, a series of Co(II), Zn(II), and Cd(II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) were synthesized and assessed in the ring-opening polymerization of rac-lactide .

properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-10-6(7)3;;/h4H,8H2,1-3H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVXTOOOKPSVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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